![molecular formula C27H27N3 B3981692 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline](/img/structure/B3981692.png)
4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline
Overview
Description
4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline, also known as DIM-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is widely found in nature. DIM-5 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. This interaction can lead to changes in cellular signaling pathways and gene expression, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline in lab experiments is its excellent fluorescence properties. This makes it a useful tool for visualizing cells and tissues. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying cellular function.
One of the main limitations of using this compound in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline. One area of interest is its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the exact mechanism of action of this compound, which could lead to a better understanding of its biochemical and physiological effects. Finally, there is interest in developing new derivatives of this compound with improved properties, such as increased fluorescence intensity or greater selectivity for certain proteins or enzymes.
Scientific Research Applications
4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline has been studied extensively for its potential use in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been shown to have excellent fluorescence properties, making it a useful tool for visualizing cells and tissues.
properties
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-3-30(4-2)20-15-13-19(14-16-20)27(23-17-28-25-11-7-5-9-21(23)25)24-18-29-26-12-8-6-10-22(24)26/h5-18,27-29H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTBKYGMSRBBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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